molecular formula C8H15NO4S B13513840 S-(2-ethoxy-2-oxoethyl)homocysteine

S-(2-ethoxy-2-oxoethyl)homocysteine

Cat. No.: B13513840
M. Wt: 221.28 g/mol
InChI Key: OELRIDDGOPXVOH-UHFFFAOYSA-N
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Description

S-(2-ethoxy-2-oxoethyl)homocysteine is a derivative of homocysteine, an amino acid that contains a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-ethoxy-2-oxoethyl)homocysteine involves the reaction of homocysteine with ethyl oxalate under controlled conditions. The reaction typically requires a solvent such as benzene and a catalyst like sodium foil. The process involves heating the mixture to facilitate the reaction and achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

S-(2-ethoxy-2-oxoethyl)homocysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

S-(2-ethoxy-2-oxoethyl)homocysteine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in metabolic pathways and potential as a biomarker.

    Medicine: Investigated for its therapeutic potential in treating diseases related to homocysteine metabolism.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of S-(2-ethoxy-2-oxoethyl)homocysteine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in homocysteine metabolism, influencing pathways such as methylation and transsulfuration. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with molecular targets like S-ribosylhomocysteine lyase .

Comparison with Similar Compounds

Similar Compounds

  • S-(2-ethoxy-2-oxoethyl)sulfanyl derivatives
  • S-(2-ethoxy-2-oxoethyl)(methyl)amino derivatives

Uniqueness

S-(2-ethoxy-2-oxoethyl)homocysteine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ethoxy and oxoethyl groups confer distinct reactivity compared to other homocysteine derivatives .

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

2-amino-4-(2-ethoxy-2-oxoethyl)sulfanylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-2-13-7(10)5-14-4-3-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12)

InChI Key

OELRIDDGOPXVOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCC(C(=O)O)N

Origin of Product

United States

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